molecular formula C9H9ClO3 B15084538 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one CAS No. 85131-64-2

1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one

Cat. No.: B15084538
CAS No.: 85131-64-2
M. Wt: 200.62 g/mol
InChI Key: IWXKCDOEEOKRSN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO3. It is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, along with a propanone side chain.

Preparation Methods

The synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one typically involves the chlorination of 2,4-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its antioxidant properties, the compound may act by scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one can be compared with similar compounds such as:

Properties

CAS No.

85131-64-2

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H9ClO3/c1-2-7(11)5-3-6(10)9(13)4-8(5)12/h3-4,12-13H,2H2,1H3

InChI Key

IWXKCDOEEOKRSN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1O)O)Cl

Origin of Product

United States

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